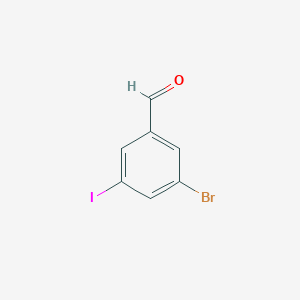
Benzyl 2,2-bis(methylol)propionate
概述
描述
塔雷克替尼是一种口服、强效、选择性酪氨酸激酶抑制剂,靶向 ROS1 和 NTRK。 它在针对 ROS1 G2032R 溶剂前沿突变的临床前研究中表现出显著的活性,使其成为治疗各种癌症(尤其是 ROS1 重排的非小细胞肺癌 (NSCLC))的有希望的候选药物 .
准备方法
合成路线和反应条件: 塔雷克替尼的合成涉及多个步骤,包括关键中间体的形成及其随后的偶联反应。合成路线和反应条件的具体细节是专有的,并未在公开文献中详细披露。 通常的方法涉及使用先进的有机合成技术来实现所需的分子结构 .
工业生产方法: 塔雷克替尼的工业生产可能涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。 该过程将包括严格的质量控制措施,以满足药品生产的监管标准 .
化学反应分析
反应类型: 塔雷克替尼经历各种化学反应,包括:
氧化: 塔雷克替尼可以在特定条件下被氧化,导致形成氧化衍生物。
还原: 还原反应可以改变分子内的官能团,可能改变其活性。
常用试剂和条件:
氧化: 常用的氧化剂,如过氧化氢或高锰酸钾。
还原: 还原剂,如硼氢化钠或氢化锂铝。
取代: 在受控条件下使用各种亲核试剂和亲电试剂.
主要产物: 从这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生氧化衍生物,而取代反应可以产生一系列取代类似物 .
科学研究应用
塔雷克替尼具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究酪氨酸激酶抑制剂的行为及其与靶蛋白的相互作用。
生物学: 研究其对细胞信号通路的影响及其抑制癌细胞增殖的潜力。
医学: 主要研究其在治疗 ROS1 和 NTRK 重排癌症(如 NSCLC)中的治疗潜力。
作用机制
塔雷克替尼通过选择性抑制 ROS1 和 NTRK 酪氨酸激酶的活性来发挥作用。这些激酶参与调节细胞生长和存活的细胞信号通路。通过抑制这些激酶,塔雷克替尼破坏信号通路,导致癌细胞增殖减少和凋亡增加。 该化合物对 ROS1 G2032R 突变表现出有效性,这些突变对其他酪氨酸激酶抑制剂具有抗药性 .
类似化合物:
克里佐替尼: 另一种用于治疗 ROS1 阳性 NSCLC 的 ROS1 酪氨酸激酶抑制剂。
恩曲替尼: 一种多靶点酪氨酸激酶抑制剂,靶向 ROS1、NTRK 和 ALK。
比较: 塔雷克替尼因其对 ROS1 G2032R 溶剂前沿突变的强效活性而脱颖而出,这些突变对克里佐替尼等其他抑制剂具有抗药性。它还表现出良好的中枢神经系统渗透性,使其能够有效地治疗脑转移。 此外,塔雷克替尼已显示出良好的安全性,毒性可控 .
相似化合物的比较
Crizotinib: Another ROS1 tyrosine kinase inhibitor used in the treatment of ROS1-positive NSCLC.
Entrectinib: A multi-target tyrosine kinase inhibitor that targets ROS1, NTRK, and ALK.
Repotrectinib: A next-generation ROS1 and NTRK inhibitor with activity against solvent-front mutations
Comparison: Taletrectinib stands out due to its potent activity against ROS1 G2032R solvent-front mutations, which are resistant to other inhibitors like crizotinib. It also demonstrates good central nervous system penetration, making it effective against brain metastases. Additionally, taletrectinib has shown a favorable safety profile with manageable toxicities .
属性
IUPAC Name |
benzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-12(8-13,9-14)11(15)16-7-10-5-3-2-4-6-10/h2-6,13-14H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFNGLUDOVQRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461267 | |
| Record name | Phenylmethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179388-73-9 | |
| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179388-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol](/img/structure/B70378.png)
![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)
![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)


![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B70386.png)







![Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI)](/img/structure/B70408.png)
